N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2NO3S/c1-25-18-16(3-2-15(20)17(18)21)26(23,24)22-5-4-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-3,12-14,22H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXDKQFRLDGRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to modify the sulfonamide group or the aromatic ring.
Substitution: The dichloromethoxybenzene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while substitution reactions on the aromatic ring can produce various substituted benzene derivatives .
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of advanced materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes and proteins, potentially disrupting their function . The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural features are compared below with two classes of analogs: (1) adamantane-containing triazine derivatives () and (2) sulfonamide derivatives with varied aromatic substituents ().
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Adamantane vs. Naphthalene : Adamantane’s rigidity may restrict conformational flexibility compared to naphthalene’s planar structure, influencing receptor selectivity .
- Molecular Weight : The target (417.07 g/mol) falls within the typical range for small-molecule drugs, while triazine derivatives (500–600 g/mol) may face challenges in bioavailability .
Analytical Techniques
Crystallographic and Conformational Analysis
- Dihedral Angles : In , the naphthalene and benzene rings formed a 7.66° angle, stabilizing the structure via weak hydrogen bonds. The target compound’s dichloro and methoxy substituents may enforce a distinct conformation, affecting binding pocket compatibility .
- Intermolecular Interactions : Adamantane’s bulk may reduce crystal packing efficiency compared to naphthalene-based sulfonamides, necessitating tailored crystallization conditions .
Biological Activity
N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a sulfonamide compound with a complex molecular structure that includes an adamantane moiety and a dichloro-substituted methoxybenzene. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antiviral applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.27 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives and sulfonamide precursors. Key steps include:
- Formation of the Adamantane Derivative : Starting with adamantane, various functional groups are introduced.
- Sulfonamide Formation : The sulfonamide group is introduced through reaction with sulfonyl chlorides.
- Chlorination and Methoxylation : The dichloro and methoxy groups are added through electrophilic aromatic substitution.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antiviral properties.
The primary mechanism involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Similar compounds have demonstrated efficacy against a range of bacterial strains.
Case Studies
Several studies have evaluated the biological activity of related sulfonamides:
- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, sulfonamides have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus.
- Antiviral Activity : There is emerging evidence suggesting that certain derivatives may possess antiviral properties, potentially acting against viral enzymes involved in replication.
Comparative Biological Activity Table
| Compound | Target Organism | Activity (EC50) | Reference |
|---|---|---|---|
| Compound A | E. coli | 10 µg/mL | |
| Compound B | S. aureus | 5 µg/mL | |
| This compound | Pseudomonas aeruginosa | TBD |
Toxicity Studies
Toxicity assessments have been conducted using zebrafish embryos as a model organism. Results indicate that while some structural analogs exhibit low toxicity at therapeutic doses, further studies are needed to establish the safety profile of this compound.
Q & A
Q. What are the established synthetic routes for N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling adamantane derivatives with sulfonamide intermediates. For example:
- Step 1 : Functionalize adamantane via alkylation or etherification using reagents like O-(1-adamantyl)hydroxylamine in anhydrous tetrahydrofuran (THF) under reflux .
- Step 2 : React the functionalized adamantane with a sulfonyl chloride derivative (e.g., 3,4-dichloro-2-methoxybenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Key Parameters : Reaction time (4–72 hours), solvent polarity (THF or dichloromethane), and stoichiometric ratios of reagents significantly affect yields (25–80%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- 1H-NMR : Identifies proton environments (e.g., adamantane CH₂ groups at δ 1.6–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- HPLC : Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers address low yields in the coupling reaction between adamantane derivatives and sulfonamide intermediates?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 10 minutes) and improves yields (25% → 64%) by enhancing reaction kinetics and reducing side products .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) to facilitate interfacial reactions in biphasic systems .
- Solvent Screening : Polar aprotic solvents like DMF or DMSO can stabilize transition states in SN2 reactions .
Q. What methodological considerations are critical when refining the crystal structure of this compound using SHELXL, particularly with high disorder in the adamantane moiety?
- Methodological Answer :
- Disorder Modeling : Split atoms into multiple positions with occupancy factors refined to <1.0. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. A resolution limit of ≤0.8 Å is ideal for resolving adamantane’s rigid cage .
- Validation Tools : Employ RIGU and ISOR commands in SHELXL to address anisotropic displacement parameters .
Q. How should contradictory data on the compound’s antimicrobial activity across different bacterial strains be analyzed?
- Methodological Answer :
- Strain-Specific Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized MIC protocols. Differences in cell wall structure may explain variability .
- Membrane Permeability Studies : Use fluorescence assays (e.g., SYTOX Green) to correlate lipophilicity (enhanced by adamantane) with bacterial uptake efficiency .
- Resistance Profiling : Perform genomic sequencing of resistant strains to identify mutations in sulfonamide-targeted dihydropteroate synthase (DHPS) .
Data Contradiction Analysis
Q. How can discrepancies in reported IC₅₀ values for antiviral activity be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 or Vero) and viral titers across studies. Variations in viral load or incubation time (24 vs. 48 hours) can skew results .
- Metabolic Stability Testing : Evaluate compound stability in cell culture media (e.g., DMEM + 10% FBS) to account for degradation over time .
Structural and Mechanistic Insights
Q. What computational tools are recommended for predicting the compound’s interaction with biological targets like viral proteases?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
